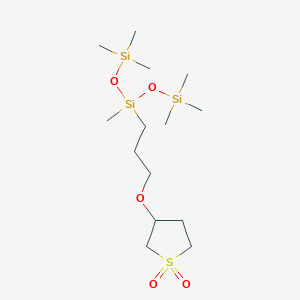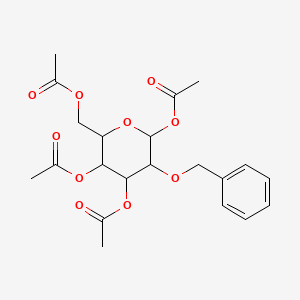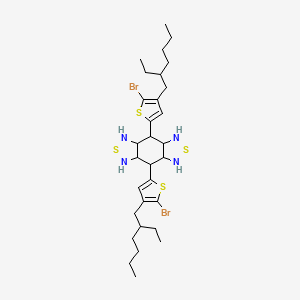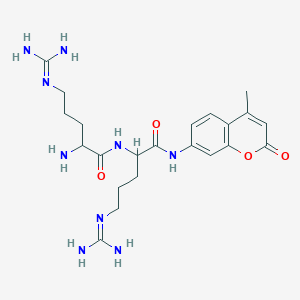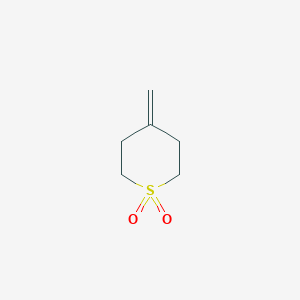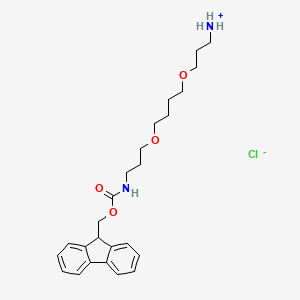
Fmoc-doda hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-doda hydrochloride is a compound that features the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This group is commonly used in organic synthesis, particularly in the synthesis of peptides. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in solid-phase peptide synthesis (SPPS) and other applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
In industrial settings, the production of Fmoc-doda hydrochloride may involve large-scale reactions using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of coupling and deprotection required in peptide synthesis, ensuring high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-doda hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be introduced or removed through nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group is typically removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Common Reagents and Conditions
Fmoc Introduction: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base.
Fmoc Removal: Piperidine in N,N-dimethylformamide (DMF) is commonly used for deprotection.
Major Products Formed
The major products formed from these reactions include the desired Fmoc-protected or deprotected amine, along with byproducts such as dibenzofulvene .
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-doda hydrochloride is widely used in the synthesis of peptides and other complex molecules. Its ability to protect amine groups during synthesis allows for the sequential addition of amino acids, facilitating the creation of long peptide chains .
Biology and Medicine
In biological and medical research, Fmoc-doda hydrochloride is used to create peptide-based hydrogels. These hydrogels have applications in drug delivery, tissue engineering, and as scaffolds for cell culture .
Industry
In industrial applications, Fmoc-doda hydrochloride is used in the production of pharmaceuticals and other biologically active compounds. Its role in peptide synthesis makes it a valuable tool for creating complex molecules with high precision .
Mecanismo De Acción
The mechanism of action of Fmoc-doda hydrochloride involves the protection and deprotection of amine groups. The Fmoc group is introduced to an amine through nucleophilic substitution, forming a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The Fmoc group is then removed under basic conditions, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparación Con Compuestos Similares
Similar Compounds
Boc (tert-butyloxycarbonyl) Group: Another common protecting group used in peptide synthesis.
Cbz (carbobenzyloxy) Group: An older protecting group that is removed through hydrogenolysis.
Uniqueness
Fmoc-doda hydrochloride is unique in its base-labile nature, allowing for mild deprotection conditions that do not affect other acid-sensitive groups in the molecule. This makes it particularly valuable in the synthesis of complex peptides and other biologically active compounds .
Propiedades
Fórmula molecular |
C25H35ClN2O4 |
|---|---|
Peso molecular |
463.0 g/mol |
Nombre IUPAC |
3-[4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]butoxy]propylazanium;chloride |
InChI |
InChI=1S/C25H34N2O4.ClH/c26-13-7-17-29-15-5-6-16-30-18-8-14-27-25(28)31-19-24-22-11-3-1-9-20(22)21-10-2-4-12-23(21)24;/h1-4,9-12,24H,5-8,13-19,26H2,(H,27,28);1H |
Clave InChI |
SQVCMAXUAUKLTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCCCOCCC[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]quinoline-8-sulfonamide](/img/structure/B12320145.png)
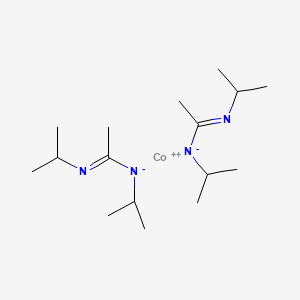
![methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12320156.png)
![(4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12320159.png)
![17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320164.png)
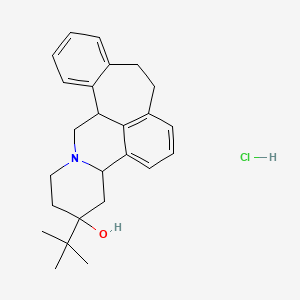
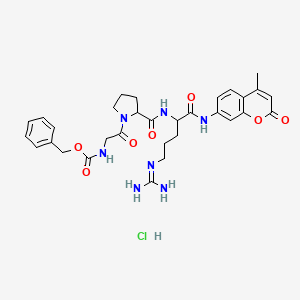
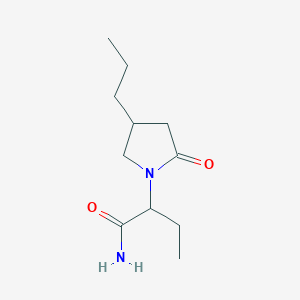
![[4-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12320191.png)
